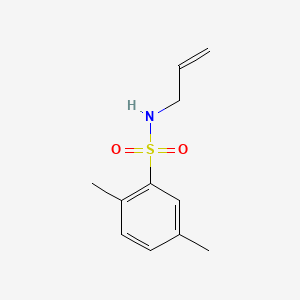

N-allyl-2,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

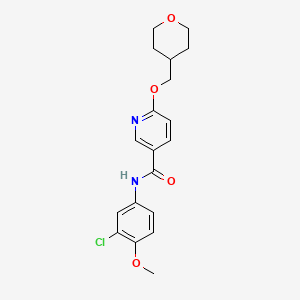

“N-allyl-2,5-dimethylbenzenesulfonamide” is a chemical compound that belongs to the family of benzenesulfonamides. It has the molecular formula C11H15NO2S and a molecular weight of 225.31 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an allyl group (prop-2-en-1-yl) attached to a benzenesulfonamide core that is substituted with two methyl groups .

Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 353.8±52.0 °C and a predicted density of 1.122±0.06 g/cm3 . Its pKa is predicted to be 10.87±0.50 .

Scientific Research Applications

Double Bond Migration Catalyzed by Transition Metal Complexes

Research on N-allyl compounds, including N-allyl-2,5-dimethylbenzenesulfonamide, has explored their isomerization catalyzed by transition metal complexes. This process is crucial for the selective synthesis of enamines, enamides, and azadienes, which are valuable in various chemical syntheses. The literature highlights the role of nitrogen atom coordination in determining the stereochemistry of double bond migration, indicating a sophisticated interplay between N-allyl compounds and metal atoms in catalysis. This knowledge has applications in developing more efficient synthetic routes for important chemical compounds (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Photosensitive Protecting Groups

This compound falls within a class of compounds that can be used as photosensitive protecting groups in synthetic chemistry. The development and application of such groups, including a variety of sulfonamides, have shown promise for future advancements in the field. These protecting groups are essential for the strategic blocking and unblocking of functional groups in a molecule during synthesis, enabling complex chemical transformations (Amit, B., Zehavi, U., & Patchornik, A., 1974).

Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide

Recent work has focused on synthesizing novel cyclic compounds containing aminobenzenesulfonamide, highlighting the versatility of this compound in producing multifunctional cycloalkyne agents and polyheterocyclic compounds. This research underscores the compound's significance in organic synthesis and potential pharmaceutical applications, showcasing its role in the development of functional molecules and pharmaceuticals (Kaneda, K., 2020).

Environmental and Pharmacological Studies

Studies have also explored the environmental and pharmacological contexts of sulfonamides, including their presence in indoor air, dust, consumer goods, and their pharmacological implications. These studies reveal the compound's broader impacts and applications, extending beyond traditional chemical synthesis to include environmental health and safety considerations (Zuiderveen, E. A., Slootweg, J., & de Boer, J., 2020).

properties

IUPAC Name |

2,5-dimethyl-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-4-7-12-15(13,14)11-8-9(2)5-6-10(11)3/h4-6,8,12H,1,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHNPCXUWVXQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2582745.png)

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2582749.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)

![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)